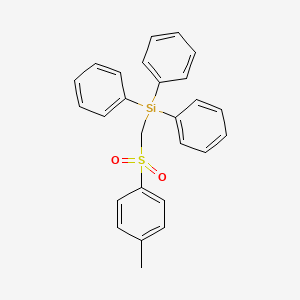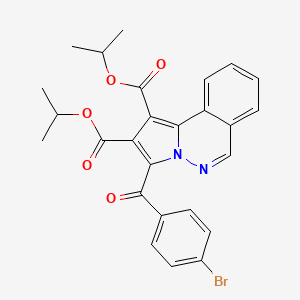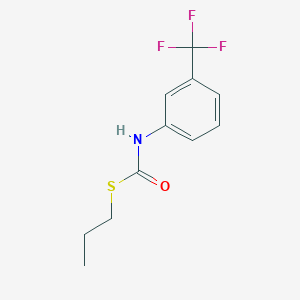![molecular formula C18H14O4 B11947896 tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid CAS No. 27069-21-2](/img/structure/B11947896.png)
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid is a complex polycyclic aromatic compound It is known for its unique structure, which includes multiple fused rings and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps involve cyclization and functional group transformations to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
科学的研究の応用
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Research into its potential biological activity, including antimicrobial and anticancer properties, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.
Industry: It is investigated for use in materials science, particularly in the development of novel polymers and advanced materials.
作用機序
The mechanism by which tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
9,10-Ethanoanthracene-11,12-dicarboxylic acid: Shares a similar polycyclic structure but with different functional groups.
1,8-Dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene: Another polycyclic aromatic compound with methyl groups instead of carboxylic acids.
Uniqueness
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid is unique due to its specific arrangement of fused rings and the presence of carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
27069-21-2 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)15-13-9-5-1-2-6-10(9)14(16(15)18(21)22)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20)(H,21,22) |
InChIキー |
NYMGGONMSRTFKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11947816.png)







![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)



![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
